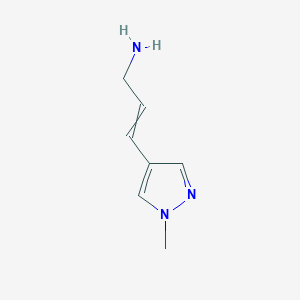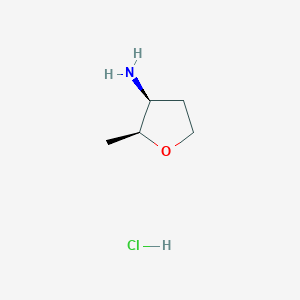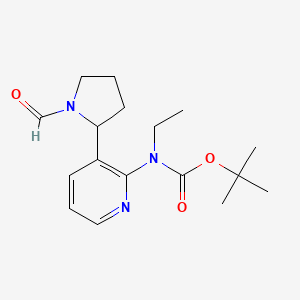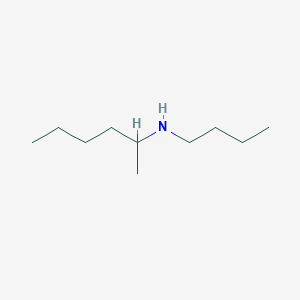![molecular formula C11H12N2 B11821706 4-[2-(dimethylamino)ethenyl]benzonitrile](/img/structure/B11821706.png)
4-[2-(dimethylamino)ethenyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Dimethylamino)ethenyl]benzonitril ist eine organische Verbindung mit der Summenformel C11H12N2. Es ist bekannt für seine einzigartige Struktur, die eine Dimethylaminogruppe und eine Benzonitril-Einheit umfasst, die durch eine Ethenyl-Verknüpfung verbunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[2-(Dimethylamino)ethenyl]benzonitril beinhaltet typischerweise die Reaktion von 4-Cyanobenzaldehyd mit Dimethylamin in Gegenwart einer Base. Die Reaktion verläuft über einen Kondensationsmechanismus, wobei die Ethenyl-Verknüpfung zwischen der Dimethylaminogruppe und der Benzonitril-Einheit gebildet wird. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und können eine Erwärmung erfordern, um die Reaktion zu ermöglichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von 4-[2-(Dimethylamino)ethenyl]benzonitril folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Durchflussreaktoren, fortgeschrittenen Reinigungstechniken und strengen Qualitätskontrollmaßnahmen umfassen, um die Konsistenz des Endprodukts sicherzustellen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-[2-(Dimethylamino)ethenyl]benzonitril unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrilgruppe in primäre Amine umwandeln.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Benzonitril-Einheit.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder katalytische Hydrierung werden verwendet.
Substitution: Nukleophile wie Amine oder Alkohole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation Oxide ergeben, während Reduktion primäre Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
4-[2-(Dimethylamino)ethenyl]benzonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Die Forschung läuft, um sein Potenzial als pharmazeutisches Zwischenprodukt zu erforschen.
Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-[2-(Dimethylamino)ethenyl]benzonitril beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine funktionellen Gruppen. Die Dimethylaminogruppe kann an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen, während die Benzonitril-Einheit an π-π-Stapelwechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Reaktivität und biologische Aktivität der Verbindung beeinflussen.
Wirkmechanismus
The mechanism of action of 4-[2-(dimethylamino)ethenyl]benzonitrile involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzonitrile moiety can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(Dimethylamino)benzonitril: Ähnliche Struktur, aber ohne die Ethenyl-Verknüpfung.
4-(Dimethylamino)ethoxybenzonitril: Enthält eine Ethoxygruppe anstelle einer Ethenyl-Verknüpfung.
Einzigartigkeit
4-[2-(Dimethylamino)ethenyl]benzonitril ist aufgrund seiner Ethenyl-Verknüpfung einzigartig, die im Vergleich zu seinen Analogen unterschiedliche chemische Eigenschaften und Reaktivität verleiht. Diese Einzigartigkeit macht es in bestimmten Anwendungen wertvoll, in denen diese Eigenschaften von Vorteil sind.
Eigenschaften
Molekularformel |
C11H12N2 |
|---|---|
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
4-[2-(dimethylamino)ethenyl]benzonitrile |
InChI |
InChI=1S/C11H12N2/c1-13(2)8-7-10-3-5-11(9-12)6-4-10/h3-8H,1-2H3 |
InChI-Schlüssel |
GERUSRRNDBSLNO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=CC1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine](/img/structure/B11821655.png)
![N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate](/img/structure/B11821657.png)
![rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine](/img/structure/B11821661.png)
![Bis[2-(4-aminopyrazol-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] oxalate](/img/structure/B11821679.png)




![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B11821716.png)
